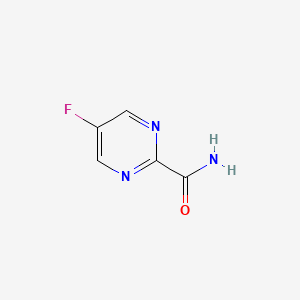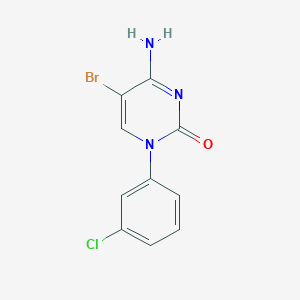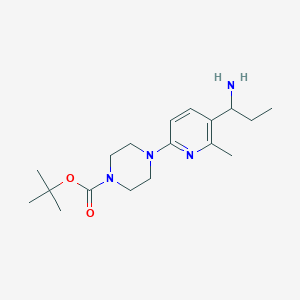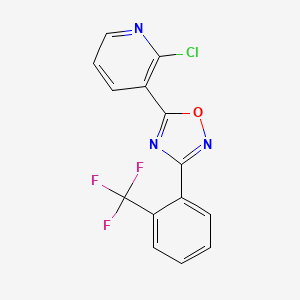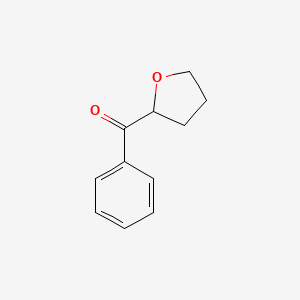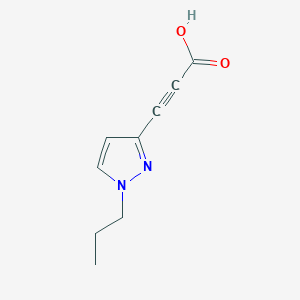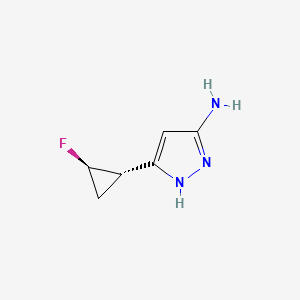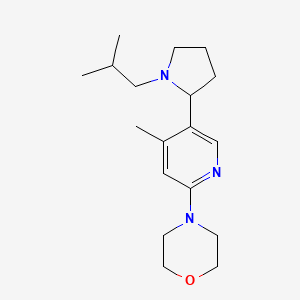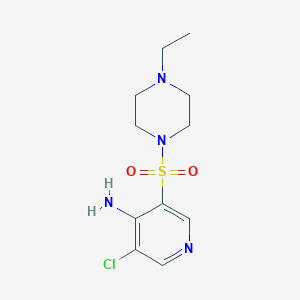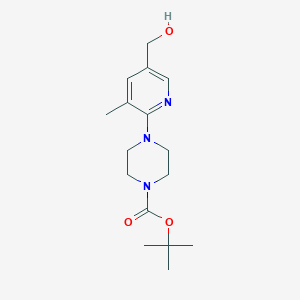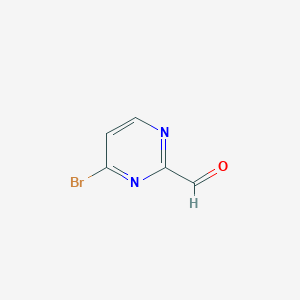![molecular formula C19H14N4O B11801762 (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone: is a complex organic compound with a unique structure that combines a pyrazolo-triazine core with a phenyl and p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazin-3-yl core, followed by the introduction of the phenyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions: (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: In industry, this compound could be used in the development of new materials with unique properties. This includes applications in polymers, coatings, and electronic materials.
作用机制
The mechanism of action of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
相似化合物的比较
1-(4-Fluorophenyl)piperazine: This compound shares a phenyl group but has a different core structure.
Methylammonium lead halide: This compound has a different application focus, primarily in materials science.
Uniqueness: (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone is unique due to its combination of a pyrazolo-triazine core with phenyl and p-tolyl groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C19H14N4O |
|---|---|
分子量 |
314.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone |
InChI |
InChI=1S/C19H14N4O/c1-13-7-9-15(10-8-13)18(24)17-12-23-19(22-21-17)16(11-20-23)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
HATATCRPJVAWEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


